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molecular formula C12H21NO5 B127397 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate CAS No. 157604-46-1

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Cat. No. B127397
M. Wt: 259.3 g/mol
InChI Key: ZNBUXTFASGDVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560477B2

Procedure details

To a mixture of NaBH4 (2.247 g, 59.08 mmol) and LiCl (2.505 g, 59.08 mmol) in EtOH (42 mL), stirring under nitrogen at 0° C., was added (35) (7.659 g, 29.54 mmol) in THF (30 mL) dropwise. This mixture was allowed to warn to room temperature and continued stirring for 48 hours. The precipitate was filtered and washed with ethanol. The washings were concentrated and extracted with EtOAc. The organic layer was then washed with brine and dried over anhydrous Na2SO4. Column chromatography on SiO2 (1:1 EtOAc/Hexanes) was utilized to purify 6.101 g (89%) of the title compound as a white solid.
Name
Quantity
2.247 g
Type
reactant
Reaction Step One
Name
Quantity
2.505 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
7.659 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Li+].[Cl-].C[O:6][C:7]([CH:9]1[CH2:13][O:12][C:11]([CH3:15])([CH3:14])[N:10]1[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=O>CCO.C1COCC1>[C:19]([O:18][C:16]([N:10]1[CH:9]([CH2:7][OH:6])[CH2:13][O:12][C:11]1([CH3:15])[CH3:14])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.247 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.505 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
42 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
7.659 g
Type
reactant
Smiles
COC(=O)C1N(C(OC1)(C)C)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring under nitrogen at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to room temperature
STIRRING
Type
STIRRING
Details
continued stirring for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The washings were concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
to purify 6.101 g (89%) of the title compound as a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560477B2

Procedure details

To a mixture of NaBH4 (2.247 g, 59.08 mmol) and LiCl (2.505 g, 59.08 mmol) in EtOH (42 mL), stirring under nitrogen at 0° C., was added (35) (7.659 g, 29.54 mmol) in THF (30 mL) dropwise. This mixture was allowed to warn to room temperature and continued stirring for 48 hours. The precipitate was filtered and washed with ethanol. The washings were concentrated and extracted with EtOAc. The organic layer was then washed with brine and dried over anhydrous Na2SO4. Column chromatography on SiO2 (1:1 EtOAc/Hexanes) was utilized to purify 6.101 g (89%) of the title compound as a white solid.
Name
Quantity
2.247 g
Type
reactant
Reaction Step One
Name
Quantity
2.505 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
7.659 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Li+].[Cl-].C[O:6][C:7]([CH:9]1[CH2:13][O:12][C:11]([CH3:15])([CH3:14])[N:10]1[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=O>CCO.C1COCC1>[C:19]([O:18][C:16]([N:10]1[CH:9]([CH2:7][OH:6])[CH2:13][O:12][C:11]1([CH3:15])[CH3:14])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.247 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.505 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
42 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
7.659 g
Type
reactant
Smiles
COC(=O)C1N(C(OC1)(C)C)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring under nitrogen at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to room temperature
STIRRING
Type
STIRRING
Details
continued stirring for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The washings were concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
to purify 6.101 g (89%) of the title compound as a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560477B2

Procedure details

To a mixture of NaBH4 (2.247 g, 59.08 mmol) and LiCl (2.505 g, 59.08 mmol) in EtOH (42 mL), stirring under nitrogen at 0° C., was added (35) (7.659 g, 29.54 mmol) in THF (30 mL) dropwise. This mixture was allowed to warn to room temperature and continued stirring for 48 hours. The precipitate was filtered and washed with ethanol. The washings were concentrated and extracted with EtOAc. The organic layer was then washed with brine and dried over anhydrous Na2SO4. Column chromatography on SiO2 (1:1 EtOAc/Hexanes) was utilized to purify 6.101 g (89%) of the title compound as a white solid.
Name
Quantity
2.247 g
Type
reactant
Reaction Step One
Name
Quantity
2.505 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
7.659 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Li+].[Cl-].C[O:6][C:7]([CH:9]1[CH2:13][O:12][C:11]([CH3:15])([CH3:14])[N:10]1[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=O>CCO.C1COCC1>[C:19]([O:18][C:16]([N:10]1[CH:9]([CH2:7][OH:6])[CH2:13][O:12][C:11]1([CH3:15])[CH3:14])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.247 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.505 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
42 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
7.659 g
Type
reactant
Smiles
COC(=O)C1N(C(OC1)(C)C)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring under nitrogen at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to room temperature
STIRRING
Type
STIRRING
Details
continued stirring for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The washings were concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
to purify 6.101 g (89%) of the title compound as a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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